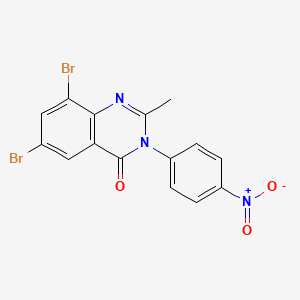
N-(Hept-2-YN-1-YL)-5-methyl-1,3-benzoxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Hept-2-YN-1-YL)-5-methyl-1,3-benzoxazol-2-amine is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a hept-2-yn-1-yl group attached to the nitrogen atom and a methyl group at the 5th position of the benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Hept-2-YN-1-YL)-5-methyl-1,3-benzoxazol-2-amine typically involves the reaction of 5-methyl-1,3-benzoxazol-2-amine with hept-2-yn-1-yl halide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N-(Hept-2-YN-1-YL)-5-methyl-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the hept-2-yn-1-yl group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products:
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced amines or alcohols.
Substitution: Substituted benzoxazole derivatives
Scientific Research Applications
N-(Hept-2-YN-1-YL)-5-methyl-1,3-benzoxazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-(Hept-2-YN-1-YL)-5-methyl-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
- N-(Prop-2-YN-1-YL)-5-methyl-1,3-benzoxazol-2-amine
- N-(Penta-2,4-diyn-1-yl)-5-methyl-1,3-benzoxazol-2-amine
- N-(Hex-2-YN-1-YL)-5-methyl-1,3-benzoxazol-2-amine
Comparison: Compared to similar compounds, N-(Hept-2-YN-1-YL)-5-methyl-1,3-benzoxazol-2-amine exhibits unique structural features due to the length and nature of the hept-2-yn-1-yl groupFor example, the longer alkyne chain may enhance its ability to interact with specific molecular targets or improve its solubility in certain solvents .
Properties
CAS No. |
185613-43-8 |
|---|---|
Molecular Formula |
C15H18N2O |
Molecular Weight |
242.32 g/mol |
IUPAC Name |
N-hept-2-ynyl-5-methyl-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C15H18N2O/c1-3-4-5-6-7-10-16-15-17-13-11-12(2)8-9-14(13)18-15/h8-9,11H,3-5,10H2,1-2H3,(H,16,17) |
InChI Key |
UKTHQTLLDVNPQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CCNC1=NC2=C(O1)C=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


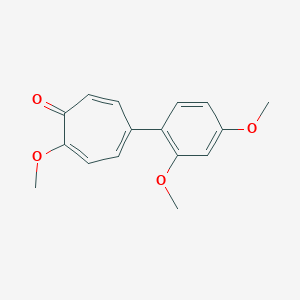
![{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B14265497.png)
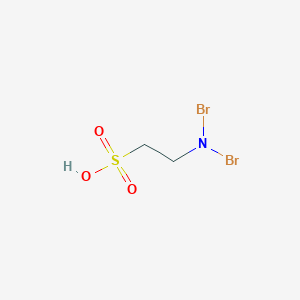
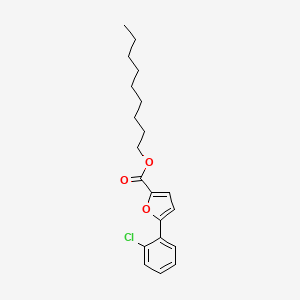
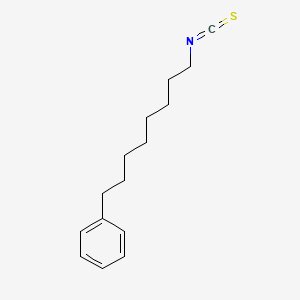

![1,2-Dimethyl-3-({2-methyl-3-[(2-methylphenyl)methyl]phenyl}methyl)benzene](/img/structure/B14265522.png)

![3,5-Bis{[4-(diethylamino)phenyl]methylidene}heptane-2,4,6-trione](/img/structure/B14265531.png)

![1-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-4-{(E)-[(piperidin-1-yl)methylidene]amino}pyrimidin-2(1H)-one](/img/structure/B14265546.png)
![3-{[(Pyridin-2(1H)-ylidene)methyl]sulfanyl}propane-1,2-diol](/img/structure/B14265554.png)
![4-{[4-(Dimethylamino)phenyl]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14265562.png)
